methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate
CAS No.:
Cat. No.: VC20016098
Molecular Formula: C20H20N4O6
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O6 |
|---|---|
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | methyl 4,5-dimethoxy-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate |
| Standard InChI | InChI=1S/C20H20N4O6/c1-28-16-10-13(20(27)30-3)15(11-17(16)29-2)21-18(25)8-9-24-19(26)12-6-4-5-7-14(12)22-23-24/h4-7,10-11H,8-9H2,1-3H3,(H,21,25) |
| Standard InChI Key | QMKOVISGQGGPEK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)OC |
Introduction
Methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate is a complex organic compound belonging to the class of benzoate esters. It is derived from benzoic acid and features a benzotriazine moiety, which suggests potential biological activity, particularly in pharmacology. This compound is classified under the category of pharmaceutical intermediates, crucial in the synthesis of active pharmaceutical ingredients.
Synthesis Methods
The synthesis of methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate typically involves several steps:
-
Starting Materials: Benzotriazine derivatives and benzoic acid derivatives are used.
-
Reaction Conditions: Controlled temperature and pH are crucial for high yields and purity. Solvents like dimethylformamide or dichloromethane are often used.
-
Chemical Transformations: Specific transformations involving amide bond formation are key steps.
Potential Applications
This compound is relevant in drug development due to its benzotriazine moiety, which can target various biological pathways. Its potential applications include:
-
Medicinal Chemistry: As a pharmaceutical intermediate, it contributes to the synthesis of active pharmaceutical ingredients.
-
Biological Activities: Preliminary studies suggest compounds with similar structures exhibit diverse biological activities, potentially useful in pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume